2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyridazinone core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and an acetamide side chain linked to a 5-methylisoxazol-3-yl moiety. Its molecular formula is C₂₁H₁₇FN₆O₃, with a molecular weight of 420.4 g/mol. Key structural attributes include:
- 4-Fluorophenyl substituent: Enhances metabolic stability and binding affinity via hydrophobic and electronic effects.
- 5-Methylisoxazole acetamide: A polar group that may improve solubility and target specificity.
Synthetic routes typically involve coupling reactions between pyrazolo[3,4-d]pyridazinone intermediates and activated acetamide derivatives under basic conditions (e.g., cesium carbonate in DMF) . Characterization relies on ¹H NMR, IR, and mass spectrometry, with distinct peaks for the fluorophenyl (δ ~7.2–7.8 ppm), methylisoxazole (δ ~2.3 ppm), and acetamide carbonyl (IR ~1680 cm⁻¹) groups .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-10-7-15(23-28-10)21-16(26)9-24-18(27)17-14(11(2)22-24)8-20-25(17)13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUAFNRTONBGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyridazine core.
- A 4-fluorophenyl substituent.
- An acetamide functional group.
- A 5-methylisoxazole moiety.
These structural components are believed to contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₅O₂ |
| Molecular Weight | 301.28 g/mol |
| CAS Number | 946203-90-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, the pyrazolo[3,4-d]pyridazine core is associated with kinase inhibition, which plays a critical role in cancer therapy. Kinases are enzymes that regulate various cellular functions through phosphorylation, and their dysregulation is often implicated in cancer progression.
Preliminary studies suggest that this compound may exhibit:
- Kinase Inhibition : Potentially inhibiting specific kinases involved in tumor growth and survival.
- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer activity. For instance:
- In vitro studies have shown cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Other Biological Activities
In addition to anticancer effects, this compound may also possess:
- Anti-inflammatory Properties : The presence of the isoxazole moiety suggests potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Given the structural similarities with known antimicrobial agents, further studies could explore its efficacy against bacterial and fungal pathogens.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of related compounds:
- Pyrazole Derivatives : Various derivatives have been screened for anticancer activity, showing IC₅₀ values ranging from 0.01 µM to over 40 µM against different cancer cell lines. For example:
- Mechanistic Insights : Studies have indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases (SubG1/G1), further corroborating its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines, including breast and lung cancer cells. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines with IC50 values ranging from 20 to 40 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate the specific molecular targets involved.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi:
- Inhibition Studies : It has shown effective inhibition against both Gram-positive and Gram-negative bacterial strains. Notably, it displayed a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Broader Spectrum : The compound's efficacy extends to various fungal strains, suggesting a broad-spectrum antimicrobial activity that could be beneficial in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Inflammation Models : In vivo studies using animal models have indicated that this compound can reduce inflammation markers significantly. This suggests its utility in treating conditions characterized by chronic inflammation .
Synthesis and Optimization
The synthesis of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves multicomponent reactions (MCRs), which are advantageous for creating complex structures efficiently. The optimization of reaction conditions has been crucial in improving yield and purity.
Case Studies
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
- Example : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f)
- Molecular Formula : C₂₇H₂₀FClN₄O₂ (MW: 486.0 g/mol)
- Key Differences :
- Pyrazolo[3,4-b]pyridine core (vs. pyrazolo[3,4-d]pyridazinone).
- 4-Chlorophenyl and phenyl substituents (vs. 4-fluorophenyl).
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Formula: C₂₉H₂₂F₂N₆O₃S (MW: 589.1 g/mol) Key Differences:
- Pyrazolo[3,4-d]pyrimidine core (vs. pyridazinone).
- Chromenone and sulfonamide substituents (vs. acetamide). Physical Properties: Melting point = 175–178°C; lower than the target compound due to reduced hydrogen bonding.
Substituent Modifications on Pyrazolo[3,4-d]pyridazinone
Variations at Position 4
Acetamide Side Chain Modifications
Spectroscopic Profiles
- ¹H NMR Shifts: Pyrazolo[3,4-d]pyridazinone protons: δ ~6.8–8.2 ppm (aromatic), δ ~2.3 ppm (methyl). Acetamide NH: δ ~10.1 ppm (broad singlet) .
- IR Stretches :
- C=O (amide): ~1680–1700 cm⁻¹.
- C-F (fluorophenyl): ~1200 cm⁻¹ .
Q & A
Q. What synthetic methodologies are established for preparing this pyrazolo-pyridazine derivative?
The compound is synthesized via multi-step reactions involving cyclocondensation, alkylation, and amidation. For example, pyrazolo-pyridazine cores are typically formed by reacting α-chloroacetamides or substituted pyrimidines with hydrazine derivatives under reflux conditions. Subsequent functionalization (e.g., fluorophenyl and methylisoxazole substitutions) is achieved through nucleophilic substitution or coupling reactions. Reaction optimization often involves temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalysts like Pd for cross-coupling steps .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo-pyridazine scaffold .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl at N1, methylisoxazole at the acetamide group) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₂H₁₉ClFN₅O₄) and isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational tools enhance reaction design for this compound’s derivatives?
Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for key steps like cyclocondensation. Machine learning (ML) algorithms trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) to minimize side products. Tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics for scalable reactor design .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response normalization : Standardize assays (e.g., IC₅₀ measurements) using reference inhibitors to control for variability in cell lines or enzymatic batches.
- Meta-analysis : Apply statistical models (ANOVA, Bayesian inference) to aggregate data from disparate studies, identifying outliers or confounding factors (e.g., solvent effects on bioavailability) .
- Structure-activity relationship (SAR) mapping : Compare bioactivity across derivatives to isolate pharmacophore contributions (e.g., fluorophenyl’s role in target binding) .
Q. How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?
Use factorial designs to screen variables (e.g., temperature, molar ratios, catalyst loading). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction time (h) | 12 | 24 |
| Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 70% while maximizing yield . |
Q. What in silico approaches predict pharmacokinetic properties?
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2 models), and toxicity (AMES test profiles) .
Methodological Challenges
Q. How to resolve spectral overlaps in NMR characterization of complex analogs?
- 2D NMR (COSY, HSQC) : Distinguish overlapping peaks in crowded regions (e.g., methylisoxazole vs. pyridazine protons).
- Isotopic labeling : Introduce ¹⁹F or ¹⁵N labels to track specific substituents .
Q. What reactor designs improve scalability for multi-step synthesis?
Continuous-flow reactors with immobilized catalysts enable precise control of residence time and temperature, reducing byproduct formation. Membrane separation modules (e.g., nanofiltration) isolate intermediates without manual purification .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
